3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the oxazole family. Its unique structure incorporates a cyclopropyl group, a pyridine ring, and an oxazole ring fused to another pyridine ring, resulting in specific chemical and biological properties that are of significant interest in various research fields.
This compound is classified as an oxazole derivative and is noted for its heterocyclic structure. The molecular formula is , with a molecular weight of approximately 273.26 g/mol. The compound is often sourced from chemical suppliers specializing in organic synthesis, such as Benchchem and PubChem, where it is available for research purposes .
The synthesis of 3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the cyclization of suitable precursors under controlled conditions. The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds in the presence of transition metal catalysts.
The synthesis may also involve the following steps:
The molecular structure of 3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid features:
The InChI key for this compound is ATWDIHGDDPXCHI-UHFFFAOYSA-N
, and its structural representation can be found in databases such as PubChem and Benchchem .
3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various reactions:
Bicyclic heterocycles represent a cornerstone of modern drug design due to their structural complexity, three-dimensionality, and ability to interact precisely with biological targets. These scaffolds confer improved binding affinity, selectivity, and metabolic stability compared to monocyclic systems. Among them, fused oxazolo[5,4-b]pyridines have emerged as privileged structures, particularly in central nervous system (CNS) and oncology therapeutics. Their rigid, planar framework enables deep penetration into enzyme active sites or receptor pockets, while the embedded nitrogen and oxygen atoms facilitate hydrogen bonding and dipole-dipole interactions critical for molecular recognition. The strategic decoration of this core with substituents like cyclopropyl and pyridyl groups—exemplified by 3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS# 954574-15-3)—further refines pharmacodynamic and pharmacokinetic properties, enabling tailored drug-receptor interactions [1] .
The [1,2]oxazolo[5,4-b]pyridine core is a rigid, electron-deficient bicyclic system characterized by a 5-6 fusion between an isoxazole and pyridine ring. This architecture confers three key advantages:
Table 1: Key Physicochemical Properties of Oxazolo[5,4-b]pyridine Carboxylic Acid Derivatives
Compound | Molecular Formula | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | |
---|---|---|---|---|---|---|
3-Cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₅H₁₁N₃O₃ | 281.27 | 1 | 6 | 76.2 | |
3,6-Dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₃H₁₂N₂O₃ | 244.25 | 1 | 5 | 76.2 | |
3-Cyclopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid | C₁₀H₈N₂O₃ | 204.19 | 1 | 5 | 76.2 | [1] [6] [8] |
The cyclopropyl and pyridin-3-yl groups in the title compound synergize to enhance target engagement and drug-like properties:
Table 2: Impact of Substituents on Calculated Properties of Oxazolo[5,4-b]pyridines
Substituent Pattern | cLogP | Predicted Aqueous Solubility (mg/mL) | Rotatable Bonds | Bioactivity Score (CNS) | |
---|---|---|---|---|---|
3-Cyclopropyl-6-(pyridin-3-yl) | 1.8 | 0.15 | 3 | ++ | |
3-Propyl-6-(pyridin-3-yl) | 2.3 | 0.08 | 5 | + | |
3,6-Dicyclopropyl | 2.1 | 0.05 | 3 | ++ | |
6-Cyclopropyl-3-(2-furyl) | 1.6 | 0.21 | 2 | + | [1] [2] |
The evolution of carboxylated oxazolo[5,4-b]pyridines reflects iterative refinements targeting neuropharmacology and kinase inhibition:
Table 3: Milestones in Oxazolo[5,4-b]pyridine Carboxylic Acid Development
Year | Innovation | Key Compound | Therapeutic Application | |
---|---|---|---|---|
2008 | Isoxazolo-pyridine GABA modulators | 6-[[3-(4-Fluorophenyl)isoxazol-4-yl]methoxy]nicotinic acid | Cognitive enhancement | |
2015 | C3-Cyclopropyl/C6-heteroaryl hybrids | 3,6-Dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | Kinase inhibition scaffold | |
2017 | M4 PAM development | 2-[4-(6-Methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | Schizophrenia (allosteric modulation) | [7] [8] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0